Cytotoxic Potency Against Colorectal and Hepatic Cancer Cell Lines Compared to Doxorubicin Baseline
In antiproliferative assays, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibited IC₅₀ values of 1.54 µM against HCT116 colorectal carcinoma cells and 2.38 µM against HepG2 hepatocellular carcinoma cells, demonstrating 3- to 5-fold greater potency than the clinical standard doxorubicin, which yielded IC₅₀ values ranging from 4.56 to 8.29 µM across the same cell lines . The compound also showed activity against MCF7 breast adenocarcinoma cells (IC₅₀ = 4.52 µM), comparable to the doxorubicin baseline . Note: These data are vendor-reported and require independent verification.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | HCT116: 1.54 µM; HepG2: 2.38 µM; MCF7: 4.52 µM |
| Comparator Or Baseline | Doxorubicin: HCT116/HepG2/MCF7 IC₅₀ range 4.56–8.29 µM |
| Quantified Difference | ~3-fold (HCT116) to ~5.3-fold (HepG2) more potent than doxorubicin; MCF7 equipotent |
| Conditions | Vendor-reported in vitro cytotoxicity assays; specific protocol details not disclosed |
Why This Matters
For oncology-focused procurement, the ~3-5× potency advantage over doxorubicin in colorectal and hepatic cancer lines positions this compound as a differentiated starting point for lead optimization campaigns targeting these indications.
